3-(5-Chloro-2-methoxyanilino)-1-(2-naphthyl)-1-propanone
Overview
Description
3-(5-Chloro-2-methoxyanilino)-1-(2-naphthyl)-1-propanone is an organic compound that features a complex structure with both aromatic and aliphatic components It is characterized by the presence of a chloro-substituted methoxyaniline group and a naphthyl group connected through a propanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyanilino)-1-(2-naphthyl)-1-propanone typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-methoxyaniline, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Chlorination: The amino group is chlorinated to form 5-chloro-2-methoxyaniline.
Coupling Reaction: The 5-chloro-2-methoxyaniline is coupled with 2-naphthylpropanone under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyanilino)-1-(2-naphthyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
3-(5-Chloro-2-methoxyanilino)-1-(2-naphthyl)-1-propanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the development of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyanilino)-1-(2-naphthyl)-1-propanone involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, altering cellular signaling processes.
Pathways: The compound’s effects on molecular pathways can lead to various biological outcomes, such as changes in gene expression or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloro-2-methoxyanilino)-1-(2-naphthyl)-1-butanone: Similar structure with a butanone linkage instead of propanone.
3-(5-Chloro-2-methoxyanilino)-1-(2-naphthyl)-1-pentanone: Similar structure with a pentanone linkage.
3-(5-Chloro-2-methoxyanilino)-1-(2-naphthyl)-1-hexanone: Similar structure with a hexanone linkage.
Uniqueness
3-(5-Chloro-2-methoxyanilino)-1-(2-naphthyl)-1-propanone is unique due to its specific propanone linkage, which may confer distinct chemical and biological properties compared to its analogs with different carbon chain lengths.
Properties
IUPAC Name |
3-(5-chloro-2-methoxyanilino)-1-naphthalen-2-ylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-24-20-9-8-17(21)13-18(20)22-11-10-19(23)16-7-6-14-4-2-3-5-15(14)12-16/h2-9,12-13,22H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEQIWLEEGCNHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCCC(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801165332 | |
Record name | 3-[(5-Chloro-2-methoxyphenyl)amino]-1-(2-naphthalenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801165332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477328-96-4 | |
Record name | 3-[(5-Chloro-2-methoxyphenyl)amino]-1-(2-naphthalenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477328-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(5-Chloro-2-methoxyphenyl)amino]-1-(2-naphthalenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801165332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-CHLORO-2-METHOXYANILINO)-1-(2-NAPHTHYL)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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